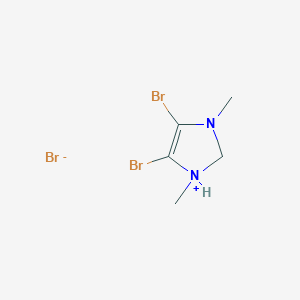![molecular formula C20H28N2O6 B14243913 4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine CAS No. 515170-54-4](/img/structure/B14243913.png)
4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine is a chemical compound known for its unique structure, which includes a tetraoxatetradecane chain linked to two pyridine rings via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine typically involves the reaction of 4-hydroxy-pyridine with 3,6,9,12-tetraoxatetradecane-1,14-diol under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of 3,6,9,12-tetraoxatetradecane-1,14-diol: This intermediate can be synthesized by the reaction of ethylene glycol with ethylene oxide.
Etherification Reaction: The 3,6,9,12-tetraoxatetradecane-1,14-diol is then reacted with 4-hydroxy-pyridine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The ether linkages can be cleaved under acidic or basic conditions, leading to substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Cleaved products with substituted groups.
Scientific Research Applications
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of coordination complexes with transition metals.
Polymer Science: Used as a building block in the synthesis of polymers with specific properties.
Bioconjugation: Employed in the conjugation of biomolecules for drug delivery and diagnostic applications.
Catalysis: Serves as a catalyst or co-catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The tetraoxatetradecane chain provides flexibility and spatial arrangement, enhancing the compound’s ability to form stable complexes.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Similar in structure but contains amine groups instead of pyridine rings.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: Contains thiosulfonate groups instead of pyridine rings.
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dibenzaldehyde: Contains benzaldehyde groups instead of pyridine rings.
Uniqueness
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine is unique due to its combination of a flexible tetraoxatetradecane chain and pyridine rings, which allows it to form stable coordination complexes with various metal ions. This makes it particularly useful in catalysis and coordination chemistry applications.
Properties
CAS No. |
515170-54-4 |
|---|---|
Molecular Formula |
C20H28N2O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-(2-pyridin-4-yloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]pyridine |
InChI |
InChI=1S/C20H28N2O6/c1-5-21-6-2-19(1)27-17-15-25-13-11-23-9-10-24-12-14-26-16-18-28-20-3-7-22-8-4-20/h1-8H,9-18H2 |
InChI Key |
FGHJPTABBCPYMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1OCCOCCOCCOCCOCCOC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


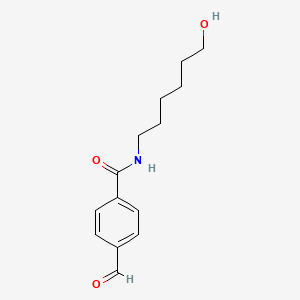
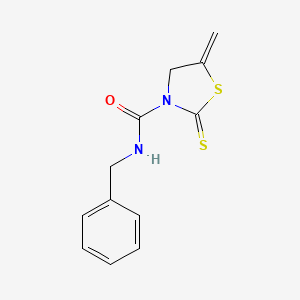
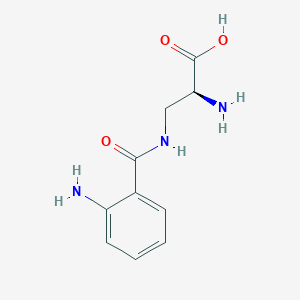
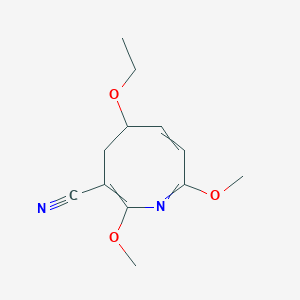

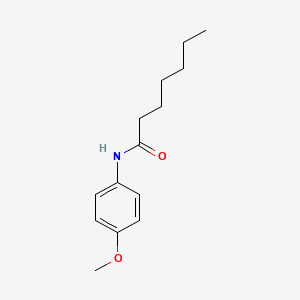
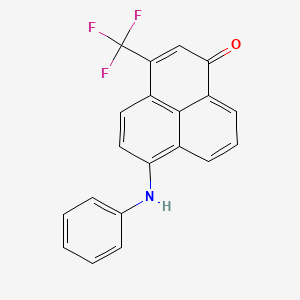
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
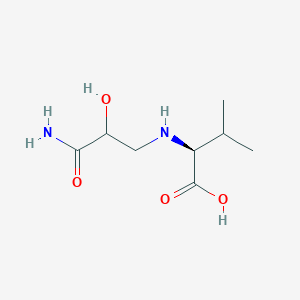

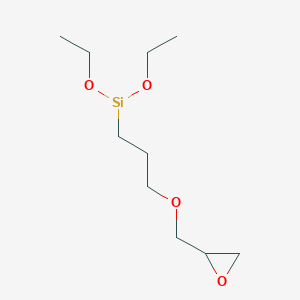

![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
